molecular formula C6H4BF3KNO2 B1586634 Potassium (2-nitrophenyl)trifluoroborate CAS No. 850623-64-2

Potassium (2-nitrophenyl)trifluoroborate

Cat. No.: B1586634
CAS No.: 850623-64-2
M. Wt: 229.01 g/mol
InChI Key: DZHYOFKWMHZKBK-UHFFFAOYSA-N
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Description

Contextualizing Organotrifluoroborates in Modern Synthetic Chemistry

Organotrifluoroborates have emerged as indispensable reagents in modern organic synthesis, largely due to their enhanced stability and broad applicability, particularly in cross-coupling reactions.

The field of organoboron chemistry has been fundamental to the development of carbon-carbon bond-forming reactions, most notably the Nobel Prize-winning Suzuki-Miyaura coupling. While boronic acids were the traditional reagents, their limitations spurred the search for more robust alternatives. The evolution of organotrifluoroborates from chemical curiosities to vital synthetic reagents marks a significant advancement. A pivotal moment in this development was the report on the practical synthesis of organotrifluoroborate salts by the Vedejs group in 1995. Following this, the application of potassium organotrifluoroborates as effective nucleophiles in Suzuki-Miyaura coupling reactions was demonstrated, bringing them to the forefront of synthetic chemistry. The work of researchers like Gary Molander has since extensively expanded the scope and understanding of organotrifluoroborate chemistry, establishing them as versatile and reliable reagents.

Organotrifluoroborates offer several distinct advantages over their predecessors, such as boronic acids and boronate esters, primarily stemming from their unique structure. The tetracoordinate nature of the boron atom in the [R-BF₃]⁻ anion renders them more stable and easier to handle.

A paramount advantage of potassium organotrifluoroborates is their exceptional stability. Unlike many boronic acids which can be difficult to handle and purify, organotrifluoroborates are typically crystalline solids that are stable in the presence of air and moisture. This "bench-stable" characteristic allows them to be stored for extended periods without significant decomposition, simplifying experimental procedures and improving reproducibility.

When compared to the more traditional boronic acids and their ester derivatives, organotrifluoroborates present a more favorable profile for many synthetic applications. Boronic acids often exist in equilibrium with their trimeric cyclic anhydrides (boroxines), which can complicate reaction stoichiometry. In contrast, organotrifluoroborates exist as well-defined monomeric species, allowing for precise stoichiometric control. Furthermore, they are significantly less prone to protodeboronation—a common side reaction under basic coupling conditions that consumes the organoboron reagent.

Table 1: Comparative Properties of Organoboron Reagents

FeaturePotassium OrganotrifluoroboratesBoronic AcidsBoronate Esters
Structure Tetracoordinate, anionic [R-BF₃]⁻Tricoordinate, neutral R-B(OH)₂Tricoordinate, neutral R-B(OR)₂
Physical State Crystalline solidsOften waxy solids or amorphous powdersOften liquids or low-melting solids
Air/Moisture Stability High; can be stored indefinitelyVariable; can dehydrate to form boroxinesGenerally require anhydrous conditions
Stoichiometry Precise; exist as monomersCan be imprecise due to boroxine (B1236090) formationGenerally precise
Protodeboronation Less prone to this side reactionMore susceptibleSusceptible

Advantages of Organotrifluoroborates as Stable and Versatile Reagents

Specific Research Relevance of the 2-Nitrophenyl Moiety within Trifluoroborate Chemistry

The incorporation of a 2-nitrophenyl group into the trifluoroborate structure creates a reagent with specific electronic characteristics that are of significant research interest. The nitro group is a strong electron-withdrawing group, which has a profound effect on the reactivity of the C-B bond.

Research into the hydrolysis of aryltrifluoroborates—a necessary activation step before transmetalation in the Suzuki-Miyaura catalytic cycle—has shown that the rate is highly dependent on the electronic nature of the aryl substituent. Aryltrifluoroborates bearing electron-withdrawing groups, such as a nitrophenyl group, have been found to hydrolyze extremely slowly. This slow and controlled release of the active boronic acid species into the reaction can be highly advantageous, as it minimizes side reactions like homocoupling and protodeboronation by keeping the concentration of the reactive intermediate low.

This characteristic makes Potassium (2-nitrophenyl)trifluoroborate a valuable substrate for creating specific biaryl compounds, particularly those containing a nitro-substituted ring, which are important precursors in medicinal chemistry and materials science. The ability to precisely control the coupling reaction through the electronic tuning of the trifluoroborate reagent is a key area of modern synthetic research. While direct palladium-catalyzed coupling of 2-bromothiophene (B119243) with 4-nitrophenylboronic acid has been studied for synthesizing nitrophenyl-thiophenes, the use of the corresponding trifluoroborate offers the aforementioned benefits of stability and controlled reactivity.

Table 2: Properties of this compound

PropertyValue
Chemical Formula C₆H₄BF₃KNO₂
Molecular Weight 229.01 g/mol
Appearance Crystalline solid
Key Structural Feature Electron-withdrawing nitro group at the ortho position
Reactivity Profile Slow hydrolysis rate, suitable for controlled cross-coupling reactions

Introduction of the Nitro Group as a Functional Handle

The nitro group (–NO₂) is a pivotal functional group in organic synthesis, and its presence on the phenyltrifluoroborate scaffold is of significant strategic importance. It is a strongly electron-withdrawing group, a characteristic that fundamentally alters the electronic properties of the aromatic ring. wikipedia.org This electronic influence retards electrophilic aromatic substitution but facilitates nucleophilic aromatic substitution reactions. wikipedia.org

The true value of the nitro group in this context lies in its capacity to act as a "functional handle"—a site that can be readily converted into other valuable functional groups. The most prominent transformation is the reduction of the nitro group to a primary amine (–NH₂). masterorganicchemistry.com This conversion can be achieved using various reagents, such as metals (like iron, tin, or zinc) in the presence of acid, or through catalytic hydrogenation. masterorganicchemistry.com The transformation from a nitro to an amino group represents a dramatic shift in reactivity; it changes a strongly deactivating, meta-directing substituent into a strongly activating, ortho-, para-directing one. masterorganicchemistry.com This opens up the aromatic ring to a new range of electrophilic substitution reactions that were previously inaccessible.

Strategic Implications for Further Transformations

The presence of the nitro group on the this compound structure has profound strategic implications, enabling a variety of subsequent chemical transformations that enhance its utility as a synthetic building block. These transformations can be broadly categorized into reactions involving the nitro group itself and reactions that leverage its electronic influence.

One of the most powerful strategies involves using the nitro group as a leaving group in denitrative cross-coupling reactions. acs.orgnih.gov This modern approach treats the C–NO₂ bond as analogous to a C–Halogen bond, allowing for its cleavage and the formation of new bonds via transition metal catalysis. acs.orgccspublishing.org.cn Palladium catalysts, particularly those employing specialized ligands like BrettPhos, have been successfully used to perform Suzuki-Miyaura (C–C bond formation), Buchwald-Hartwig amination (C–N bond formation), and etherification (C–O bond formation) reactions, using nitroarenes as the electrophilic partner. acs.orgnih.gov This methodology provides an alternative to using haloarenes, which can be advantageous as nitroarenes are often readily accessible through direct nitration of aromatic compounds. acs.orgnih.govccspublishing.org.cn

The reduction of the nitro group to an amine, as previously mentioned, is another key strategic transformation. masterorganicchemistry.com The resulting 2-aminophenyltrifluoroborate is a bifunctional molecule with a nucleophilic amine and a trifluoroborate group ready for cross-coupling. This allows for sequential or orthogonal functionalization strategies in the synthesis of complex nitrogen-containing heterocyclic compounds and other valuable structures.

The trifluoroborate moiety itself is a cornerstone of the molecule's utility, primarily serving as the nucleophilic partner in palladium-catalyzed Suzuki-Miyaura cross-coupling reactions to form new carbon-carbon bonds. nih.gov The stability imparted by the nitro group ensures that the trifluoroborate remains intact until the desired cross-coupling step, minimizing side reactions like protodeboronation. acs.org The combination of a stable, yet reactive, trifluoroborate and a versatile nitro "handle" makes this compound a highly valuable and strategic reagent in modern organic synthesis.

Table 2: Key Transformations of the Nitro Group on Aryl Scaffolds
TransformationDescriptionTypical Reagents/CatalystsResulting Functional Group
ReductionConversion of the nitro group to a primary amine.Fe/HCl, Sn/HCl, H₂/PdAmine (–NH₂)
Denitrative Suzuki-Miyaura CouplingReplacement of the nitro group with an aryl, vinyl, or alkyl group.Arylboronic acid, Pd/BrettPhosBiaryl (C-C bond)
Denitrative Buchwald-Hartwig AminationReplacement of the nitro group with an amine.Amine, Pd/BrettPhosDiaryl/Alkylaryl amine (C-N bond)
Denitrative EtherificationReplacement of the nitro group with an alkoxy or aryloxy group.Alcohol/Phenol, Pd catalystAryl ether (C-O bond)

Properties

IUPAC Name

potassium;trifluoro-(2-nitrophenyl)boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4BF3NO2.K/c8-7(9,10)5-3-1-2-4-6(5)11(12)13;/h1-4H;/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZHYOFKWMHZKBK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=CC=C1[N+](=O)[O-])(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00382338
Record name Potassium (2-nitrophenyl)trifluoroborate
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Molecular Weight

229.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

850623-64-2
Record name Potassium (2-nitrophenyl)trifluoroborate
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Potassium 2-nitrophenyltrifluoroborate
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Synthetic Methodologies for Potassium 2 Nitrophenyl Trifluoroborate and Analogues

Established Synthetic Routes to Aryltrifluoroborates

The preparation of potassium aryltrifluoroborates is generally achieved from readily available starting materials using cost-effective reagents. nih.gov The most common strategies involve the formation of a carbon-boron bond, followed by fluorination to yield the trifluoroborate salt.

Conversion from Boronic Acids via KHF₂ Treatment

The most direct and widely used method for synthesizing potassium aryltrifluoroborates is the reaction of the corresponding arylboronic acid with an aqueous solution of potassium hydrogen fluoride (B91410) (KHF₂). nih.govresearchgate.net This conversion is an equilibrium process that is typically performed in a solvent such as methanol (B129727) or water at or below room temperature. orgsyn.org

The general reaction is as follows: R-B(OH)₂ + KHF₂ → K[R-BF₃] + 2H₂O

This method is highly efficient and serves as a convenient way to prepare these stable boronic acid surrogates. orgsyn.orgscientificlabs.co.uk The reaction often results in the precipitation of the aryltrifluoroborate salt as a crystalline solid, which can be purified by simple recrystallization. pitt.eduorgsyn.org The process is tolerant of a wide array of functional groups on the aryl ring, including both electron-donating and electron-withdrawing substituents. orgsyn.org

An illustrative procedure involves dissolving the arylboronic acid in methanol, cooling the solution, and adding an aqueous solution of KHF₂. orgsyn.org The resulting slurry is stirred, and the product is isolated by removing the solvents and washing the solid residue. orgsyn.org The completion of the reaction can be monitored by ¹¹B-NMR spectroscopy by observing the disappearance of the boronic acid peak. orgsyn.org

Starting Material Reagent Solvent Key Feature Reference
Arylboronic AcidKHF₂Methanol/WaterDirect conversion to stable salt. nih.govresearchgate.netorgsyn.org
1-Naphthaleneboronic acidKHF₂Methanol/WaterForms a thick white slurry, product isolated by filtration. orgsyn.org
Various Arylboronic AcidsKHF₂Methanol/WaterTolerant of diverse electron-withdrawing and -donating groups. orgsyn.org

Hydroboration and Subsequent Fluorination

Hydroboration is a fundamental reaction in organoboron chemistry that involves the addition of a boron-hydride bond across a double or triple bond. While commonly used for the synthesis of alkyltrifluoroborates from alkenes, the principles can be extended to precursors for aryltrifluoroborates. nih.govnih.govyoutube.comyoutube.com For instance, the hydroboration of an appropriately substituted vinyl or alkynyl precursor can generate a vinyl- or alkenylboron species, which can then be converted to the trifluoroborate salt upon treatment with KHF₂. nih.govorganic-chemistry.org

A more direct route to aryltrifluoroborates that bypasses the need for a pre-formed aryl ring involves the iridium-catalyzed C-H borylation of arenes. organic-chemistry.orgacs.org In this one-pot sequence, an arene is treated with a boron source like bis(pinacolato)diboron (B136004) (B₂pin₂) in the presence of an iridium catalyst to form an arylboronic ester. acs.org Subsequent treatment with KHF₂ displaces the pinacol (B44631) group to afford the desired potassium aryltrifluoroborate. organic-chemistry.orgacs.orgorganic-chemistry.org

Method Precursor Key Reagents Intermediate Final Step Reference
HydroborationAlkenes/AlkynesPyridine Borane, CatecholboraneAlkyl/Alkenyl Boronic Acid/EsterKHF₂ Treatment nih.govorganic-chemistry.org
C-H BorylationArenesIr-catalyst, B₂pin₂Arylboronic EsterKHF₂ Treatment organic-chemistry.orgacs.orgorganic-chemistry.org

Transmetalation-Based Approaches

Transmetalation provides another versatile pathway to aryl-boron bonds. This approach typically begins with the formation of an organometallic reagent, such as an aryllithium or aryl Grignard reagent, from an aryl halide. nih.gov This highly reactive intermediate is then quenched with a trialkyl borate (B1201080) ester, like trimethyl borate or triisopropyl borate, at low temperatures. organic-chemistry.orgnih.gov This step forms a boronic ester, which is subsequently hydrolyzed to the boronic acid and then converted to the potassium aryltrifluoroborate with KHF₂. organic-chemistry.orgnih.gov

This sequence allows for the synthesis of aryltrifluoroborates from a wide range of aryl halides and pseudohalides. organic-chemistry.orgnih.gov Palladium-catalyzed borylation reactions, such as the Miyaura borylation, also fall under this category, where an aryl halide is coupled with a diboron (B99234) reagent to form a boronic ester, which is then converted to the trifluoroborate. wikipedia.orgresearchgate.net This method is known for its excellent functional group tolerance. organic-chemistry.orgresearchgate.net

Starting Material Organometallic Intermediate Boron Source Final Step Key Advantage Reference
Aryl Halide (Br, I)Aryllithium or ArylmagnesiumTrialkyl Borate (e.g., B(OMe)₃)KHF₂ TreatmentAccess from readily available aryl halides. organic-chemistry.orgorganic-chemistry.orgnih.gov
Aryl Halide (Cl, Br, OTf)-Diboron Reagent (e.g., B₂pin₂)KHF₂ TreatmentHigh functional group tolerance via Pd-catalysis. organic-chemistry.orgwikipedia.orgresearchgate.net

Considerations for the Introduction of the 2-Nitrophenyl Group

Synthesizing potassium (2-nitrophenyl)trifluoroborate requires specific strategies that account for the electronic properties of the nitro group and ensure the correct substitution pattern on the aromatic ring.

Challenges and Specificities for Nitro-Substituted Systems

The presence of a nitro group, a strong electron-withdrawing substituent, can present challenges during the synthesis of aryltrifluoroborates. The nitro group can influence the reactivity of the aromatic ring and any intermediates. For example, in palladium-catalyzed borylation reactions, while nitro groups are generally tolerated, their strong electron-withdrawing nature can affect catalyst efficiency and reaction kinetics. researchgate.net

Furthermore, the nitro group itself can be susceptible to reduction under certain reaction conditions. nih.gov For instance, methods that employ reducing agents or certain transition metal catalysts could potentially lead to the unwanted conversion of the nitro group to an amino group or other reduced nitrogen species. nih.govrsc.org Another potential side reaction is ipso-nitration, where a boronic acid is converted into a nitroaromatic compound, highlighting the reactivity of the carbon-boron bond under specific nitrating conditions. organic-chemistry.orgbohrium.com Therefore, reaction conditions must be carefully selected to preserve the nitro functionality throughout the synthetic sequence.

Regioselective Synthesis Strategies

Achieving the specific ortho substitution pattern of this compound relies on regioselective synthesis methods. The most straightforward approach is to start with a commercially available, correctly substituted precursor, such as 2-nitroaniline (B44862) or 1-bromo-2-nitrobenzene (B46134).

From 1-Halo-2-nitrobenzenes: A common strategy is the Miyaura borylation reaction, where a palladium catalyst is used to couple a haloarene with a diboron reagent. wikipedia.orgresearchgate.net Starting with 1-bromo-2-nitrobenzene or 1-chloro-2-nitrobenzene (B146284) ensures the boryl group is introduced at the desired position. The resulting 2-nitrophenylboronic ester can then be converted to the trifluoroborate salt with KHF₂. organic-chemistry.org

Directed ortho-Metalation: Another powerful technique is directed ortho-metalation. organic-chemistry.org While the nitro group itself is not a directing group for this reaction, a precursor like N,N-diethyl-2-nitrobenzamide can be used. The amide group directs lithiation to the ortho position (which is also meta to the nitro group). However, for direct ortho-borylation relative to the nitro group, starting with a different precursor is necessary. A more direct route would involve a halogen-metal exchange from 1-halo-2-nitrobenzene followed by trapping with a borate ester. nih.gov

Ipso-Nitration of a Boronic Acid: While generally a side reaction to be avoided, the ipso-nitration of a pre-existing boronic acid can be a viable synthetic route if the starting material is readily available. organic-chemistry.orgbohrium.com For example, the nitration of potassium (2-halophenyl)trifluoroborate could potentially yield the desired product, though selectivity can be an issue.

The synthesis of ortho-substituted systems can sometimes be less efficient than their para or meta counterparts due to steric hindrance, a factor observed in related syntheses of substituted aryltrifluoroborates. nih.gov

Strategy Precursor Key Reagents/Process Outcome Reference
Catalytic Borylation1-Bromo-2-nitrobenzenePd-catalyst, Diboron reagent, then KHF₂Regioselective formation of the C-B bond. wikipedia.orgresearchgate.net
Halogen-Metal Exchange1-Iodo-2-nitrobenzenen-BuLi or iPrMgCl, then B(OR)₃, then KHF₂Regioselective formation via an aryllithium/Grignard. organic-chemistry.orgnih.gov

Reactivity and Mechanistic Investigations of Potassium 2 Nitrophenyl Trifluoroborate

Cross-Coupling Reactions and Derivative Chemistry

Potassium (2-nitrophenyl)trifluoroborate is a crystalline, air- and moisture-stable organoboron compound. nih.gov These properties make it a convenient reagent in organic synthesis, particularly in palladium-catalyzed cross-coupling reactions. Unlike the more commonly used boronic acids, organotrifluoroborates often exhibit enhanced stability and unique reactivity profiles, which can be advantageous in complex molecule synthesis. nih.gov

The Suzuki-Miyaura reaction is a cornerstone of carbon-carbon bond formation, and this compound serves as a competent nucleophilic partner. Its stability allows for precise control over the reaction, and its chemical properties influence the mechanistic pathway, particularly the release of the active boron species. bris.ac.ukresearchgate.net

This compound demonstrates effective reactivity with a range of aryl and heteroaryl electrophiles. The reaction conditions for coupling organotrifluoroborates are well-established, typically involving a palladium catalyst, a phosphine (B1218219) ligand, and a base in a suitable solvent system. organic-chemistry.orgnih.gov A common catalytic system is PdCl₂ with PPh₃, using cesium carbonate (Cs₂CO₃) as the base in a tetrahydrofuran (B95107) (THF) and water mixture. nih.govnih.govresearchgate.net

A key advantage of using organotrifluoroborates like the (2-nitrophenyl) derivative is their compatibility with sensitive functional groups. nih.gov Notably, the nitro group is often susceptible to reduction under certain palladium-catalyzed conditions; however, specific protocols developed for organotrifluoroborates tolerate its presence, allowing for the synthesis of nitrobiphenyl structures. nih.gov The coupling reactions proceed in good to excellent yields with electron-poor, electron-rich, and sterically hindered aryl chlorides, as well as various heteroaryl halides. nih.govscispace.com The robustness of these reagents allows for their use in only a slight excess (1-2%), a direct consequence of their resistance to protodeboronation compared to boronic acids. nih.gov

Table 1: Representative Suzuki-Miyaura Couplings with Aryl Chlorides Tolerating Sensitive Groups

Aryl Halide PartnerCatalyst SystemBase/SolventNotesYield
4-Chlorobenzonitrile5 mol % Pd(OAc)₂ / 10 mol % RuPhosK₂CO₃ / Toluene (B28343):H₂OReaction tolerates the nitrile functional group.>80%
4-Chloroacetophenone5 mol % Pd(OAc)₂ / 10 mol % RuPhosK₂CO₃ / Toluene:H₂OThe ketone functional group remains intact.>80%
Methyl 4-chlorobenzoate5 mol % Pd(OAc)₂ / 10 mol % RuPhosK₂CO₃ / Toluene:H₂OCompatible with the ester functional group.>80%
1-Chloro-4-nitrobenzene5 mol % Pd(OAc)₂ / 10 mol % RuPhosK₂CO₃ / Toluene:H₂ODemonstrates tolerance for the nitro group, which is relevant for the (2-nitrophenyl) moiety. nih.gov>80%
2-Chloroanisole5 mol % Pd(OAc)₂ / 10 mol % RuPhosK₂CO₃ / Toluene:H₂OEffective coupling with an electron-rich, ortho-substituted aryl chloride. nih.gov~79%

Data derived from analogous reactions of β-trifluoroborato amides with various aryl chlorides, demonstrating the functional group tolerance applicable to the (2-nitrophenyl)trifluoroborate system. nih.gov

While cross-coupling with aryl electrophiles is more common, this compound can also engage with alkenyl and, under specific conditions, alkyl electrophiles. organic-chemistry.orgnih.gov The coupling with alkenyl bromides has been shown to be effective, proceeding without side reactions like β-hydride elimination, which can lead to Heck-type byproducts. organic-chemistry.org The reactions maintain the stereochemistry of the alkenyl partner. organic-chemistry.org

Coupling with alkyl electrophiles is historically more challenging. However, the use of potassium alkyltrifluoroborates has emerged as a reliable method for these difficult transformations, suggesting that the (2-nitrophenyl)trifluoroborate would follow similar reactivity patterns when paired with suitable alkyl halides. nih.gov

Optimized conditions for the coupling of organotrifluoroborates with alkenyl halides often involve catalyst systems like PdCl₂(dppf)·CH₂Cl₂ in a solvent mixture such as isopropanol (B130326) and water with an amine base. organic-chemistry.org For more challenging couplings, such as with sterically hindered partners, specialized ligands like RuPhos, SPhos, or XPhos may be required to achieve good yields. nih.gov

The mechanism of Suzuki-Miyaura coupling using potassium organotrifluoroborates involves a critical activation step. The tetracoordinate trifluoroborate anion [R-BF₃]K is generally unreactive toward transmetalation with the palladium center. acs.orgcapes.gov.brnih.gov The reaction is initiated by the hydrolysis of the trifluoroborate to a more reactive organoboron species, typically the corresponding boronic acid (RB(OH)₂), which then participates in the catalytic cycle. acs.orgcapes.gov.brnih.gov

The efficacy of Suzuki-Miyaura coupling can be compromised by side reactions involving the boronic acid, such as protodeboronation and oxidative homocoupling. bris.ac.ukresearchgate.net Potassium organotrifluoroborates serve as "masked" boronic acids, enabling a "slow release" strategy. bris.ac.ukresearchgate.net This approach involves the gradual hydrolysis of the stable trifluoroborate to the boronic acid. acs.orgcapes.gov.br When the rate of hydrolysis is appropriately matched with the rate of the catalytic turnover, the concentration of the free, unstable boronic acid in the reaction medium is kept at a minimum. acs.orgcapes.gov.brnih.gov This minimizes degradation while ensuring enough of the active species is available to facilitate transmetalation. researchgate.netacs.org

This compound is an exemplary reagent for this strategy. Studies have shown that organotrifluoroborates bearing electron-withdrawing groups, such as a nitrophenyl moiety, hydrolyze extremely slowly under typical basic Suzuki-Miyaura conditions. acs.orgcapes.gov.brnih.gov This very slow release rate is ideal for preventing the accumulation of the corresponding boronic acid and its associated side reactions. acs.org

Solvents: The choice of solvent is critical. Biphasic solvent systems like THF/H₂O or Toluene/H₂O are commonly employed. nih.govorganic-chemistry.org In a THF/H₂O system with Cs₂CO₃, partial phase-splitting can occur, creating a lower pH environment in the bulk organic medium that can influence the hydrolysis rate. acs.orgcapes.gov.brnih.gov This means that physical factors such as the shape of the reaction vessel and the stirring rate can have a profound impact on the reaction profile by affecting the interfacial area and mixing. acs.orgnih.gov

Catalysts: Palladium catalysts are central to the reaction. Simple catalysts like PdCl₂ or Pd(OAc)₂ are often used in conjunction with phosphine ligands. nih.govnih.gov The choice of ligand is crucial for accommodating different substrates. While triphenylphosphine (B44618) (PPh₃) is effective for many reactions, more sterically demanding or electron-rich partners may require bulky, electron-rich phosphine ligands like RuPhos to facilitate the oxidative addition and reductive elimination steps effectively. nih.govnih.govorganic-chemistry.org

Table 2: Influence of Reaction Parameters on the Coupling of this compound

ParameterConditionEffect on ReactionReference
pH / Base Basic (e.g., Cs₂CO₃, K₂CO₃)Drives the overall catalytic cycle. However, the hydrolysis of the [Ar-BF₃]K itself is extremely slow under these conditions, preventing boronic acid degradation. acs.orgnih.gov acs.orgnih.gov
Solvent THF/H₂O or Toluene/H₂OCreates a biphasic system essential for dissolving both the organic electrophile and the inorganic base/boron salt. Phase splitting can affect local pH and hydrolysis rates. nih.govorganic-chemistry.orgacs.org nih.govorganic-chemistry.orgacs.org
Catalyst/Ligand PdCl₂ / PPh₃A general and cost-effective system for standard couplings with aryl bromides/iodides. nih.govresearchgate.net nih.govresearchgate.net
Pd(OAc)₂ / RuPhosA more active system, effective for challenging substrates like aryl chlorides and sterically hindered partners. nih.govnih.gov nih.govnih.gov
Physical Factors Stirring rate, vessel shapeCan significantly impact hydrolysis profiles in phase-splitting solvent systems by altering the interfacial area between phases. acs.orgnih.gov acs.orgnih.gov
Mechanistic Insights into Transmetalation and Hydrolysis in Suzuki-Miyaura Coupling

Alternative Carbon-Carbon Bond Forming Reactions

Organotrifluoroborates are valued for their stability and versatility in forming new carbon-carbon bonds beyond traditional cross-coupling reactions. acs.orgresearchgate.net These salts, which are often crystalline solids stable in air and moisture, serve as effective nucleophilic partners in a variety of transformations. pitt.educhem-station.comsigmaaldrich.com

Visible-light photoredox catalysis has become a powerful tool in organic synthesis, enabling the generation of radical species under mild conditions. researchgate.netrsc.org The combination of this technology with organotrifluoroborate chemistry has opened new pathways for radical-based bond formations. researchgate.netnih.gov Organotrifluoroborates are excellent precursors for generating carbon-centered radicals through oxidative processes initiated by an excited photocatalyst. dntb.gov.uaresearchgate.net

The generation of organic radicals from organotrifluoroborates is a key step in their application within photoredox catalysis. researchgate.netresearchgate.net The process is typically initiated by the excitation of a photocatalyst (PC) with visible light to its excited state (PC*). This excited photocatalyst is a potent single-electron transfer (SET) agent.

The proposed mechanism involves the oxidation of the organotrifluoroborate, such as an aryltrifluoroborate, by the excited photocatalyst. nih.gov This SET event generates an organic radical and the reduced form of the photocatalyst. For aryltrifluoroborates, this process leads to the formation of an aryl radical. This radical can then engage in various synthetic transformations, including radical-radical couplings and additions to alkenes. nih.govresearchgate.net This method avoids the use of harsh stoichiometric oxidants and provides temporal control over radical generation. researchgate.net

A general representation of this process is as follows:

Excitation: PC + hν → PC*

Oxidative Quenching: PC* + R-BF₃K → [PC]⁻• + [R-BF₃]•

Fragmentation: [R-BF₃]• → R• + BF₃

This approach has been utilized in a range of reactions, including radical substitution and conjugate additions, showcasing the broad utility of organotrifluoroborates as radical precursors. dntb.gov.uaresearchgate.net

The allylation of carbonyl compounds is a fundamental carbon-carbon bond-forming reaction that produces homoallylic alcohols, which are valuable synthetic intermediates. acs.org Potassium allyl- and crotyltrifluoroborates have emerged as practical, stable, and effective reagents for these transformations. acs.orgnih.govlookchem.com

These reactions can be promoted by Lewis acids, such as boron trifluoride etherate (BF₃·OEt₂), or by heterogeneous catalysts like montmorillonite (B579905) K10 clay. acs.org The use of potassium allyltrifluoroborate offers advantages over traditional allylboron reagents, which are often sensitive to air and moisture. lookchem.com The reaction proceeds efficiently with a range of aldehydes and ketones, including aromatic, aliphatic, and α,β-unsaturated variants. acs.org An alternative method utilizes a catalytic amount of 18-crown-6 (B118740) in a biphasic water/dichloromethane system, allowing the reaction to proceed at room temperature and open to the atmosphere, often without the need for purification. nih.gov

The general scheme for the Lewis acid-catalyzed allylation is shown below:

Table 1: Examples of Aldehyde Allylation using Potassium Allyltrifluoroborate This table is interactive. Click on the headers to sort.

AldehydeCatalyst/ConditionsYield (%)Reference
BenzaldehydeBF₃·OEt₂ (5 mol%), CH₂Cl₂, rt95 acs.org
4-Nitrobenzaldehyde18-Crown-6 (10 mol%), CH₂Cl₂/H₂O, rt96 nih.gov
CyclohexanecarboxaldehydeMontmorillonite K10, CH₂Cl₂/H₂O, rt94 acs.org
Cinnamaldehyde18-Crown-6 (10 mol%), CH₂Cl₂/H₂O, rt92 nih.gov

Rhodium-catalyzed conjugate addition of organotrifluoroborates to α,β-unsaturated carbonyl compounds is another significant carbon-carbon bond-forming methodology. acs.org This reaction allows for the introduction of aryl and alkenyl groups at the β-position of enones and enoates. Potassium organotrifluoroborates are often preferred over boronic acids in these transformations due to their stability and ease of handling. acs.orgnih.gov

The reaction typically employs a rhodium catalyst in combination with a chiral ligand, such as a phosphoramidite, to achieve high enantioselectivity. acs.org While the specific reactivity of this compound in this context would depend on experimental conditions, aryltrifluoroborates, in general, are effective nucleophiles. The electron-withdrawing nitro group might influence the reaction rate compared to electron-rich aryltrifluoroborates. The preparation of the necessary β-trifluoroborato ketones and esters can be achieved through methods like the conjugate addition of bis(pinacolborane) to unsaturated substrates. nih.gov

Photoredox Catalysis in Organotrifluoroborate Chemistry

Carbon-Heteroatom Bond Formations

Beyond forming carbon-carbon bonds, organotrifluoroborates are valuable substrates for introducing heteroatoms into organic molecules.

Ipso-nitrosation is a reaction where a substituent on an aromatic ring, in this case, the trifluoroborate group, is replaced by a nitroso (-NO) group. A mild and selective method for the ipso-nitrosation of aryl- and heteroaryltrifluoroborates utilizes nitrosonium tetrafluoroborate (B81430) (NOBF₄). acs.org This reaction proceeds in good to excellent yields and demonstrates tolerance for a wide array of functional groups. acs.org

This transformation is significant as it allows for the late-stage introduction of a nitroso group, which can be further converted into other functionalities. The reaction provides a direct route to nitrosoarenes from stable aryltrifluoroborate precursors. For a substrate like this compound, this reaction would yield 1-nitro-2-nitrosobenzene. The presence of the existing nitro group on the ring would influence the electronic properties of the substrate but is generally compatible with the reaction conditions.

Table 2: Ipso-Nitrosation of Representative Aryltrifluoroborates with NOBF₄ This table is interactive. Click on the headers to sort.

Aryltrifluoroborate SubstrateProductYield (%)Reference
Potassium phenyltrifluoroborateNitrosobenzene98 acs.org
Potassium (4-methoxyphenyl)trifluoroborate1-Methoxy-4-nitrosobenzene99 acs.org
Potassium (4-chlorophenyl)trifluoroborate1-Chloro-4-nitrosobenzene91 acs.org
Potassium (3-fluorophenyl)trifluoroborate1-Fluoro-3-nitrosobenzene85 acs.org
Nitration and Aryl Nitrite Synthesis

Beyond nitrosation, the carbon-boron bond of this compound can be transformed into a nitro group (-NO₂) or an aryl nitrite. A direct, catalyst-free method for synthesizing aryl nitrites involves heating a mixture of a potassium aryltrifluoroborate and bismuth nitrate (B79036) pentahydrate in toluene under microwave irradiation. nih.gov This protocol is remarkable for proceeding without a transition metal catalyst or a base, affording high yields in a very short reaction time (typically 20 minutes). nih.gov The high electron affinity of bismuth towards fluorine is thought to facilitate the nitration process. nih.gov

Alternatively, as mentioned previously, the ipso-nitrosation reaction with NOBF₄ can serve as an entry point for nitration. Subsequent oxidation of the nitroso intermediate, or simply allowing the initial nitrosation reaction to proceed for a longer duration, can yield the corresponding nitroarene. organic-chemistry.org

Amination Reactions

The conversion of aryltrifluoroborates into primary arylamines represents a crucial synthetic transformation. For substrates like this compound, which contain a strongly electron-withdrawing nitro group, a transition-metal-free amination method has been developed. scilit.comchem-station.com

This process uses hydroxylamine-O-sulfonic acid (HSA) as an inexpensive and mild nitrogen source in conjunction with aqueous sodium hydroxide (B78521) in acetonitrile. scilit.com The reaction can be effectively promoted using either sonication (1–3 hours) or microwave-assisted heating (15 minutes), with the microwave method generally providing higher yields and faster conversions. scilit.com This technique is significant as it enables the synthesis of anilines from electron-poor aryltrifluoroborates under mild, metal-free conditions. scilit.com

Table 3: Metal-Free Primary Amination of Potassium Aryltrifluoroborates This table includes a representative electron-withdrawing substrate to demonstrate the method's applicability to compounds like this compound.

Potassium Aryltrifluoroborate SubstrateMethodYield (%)
Potassium (4-acetylphenyl)trifluoroborateSonication45
Potassium (4-acetylphenyl)trifluoroborateMicrowave62
Potassium (4-cyanophenyl)trifluoroborateSonication51
Potassium (4-cyanophenyl)trifluoroborateMicrowave64
Potassium (4-trifluoromethylphenyl)trifluoroborateSonication55
Potassium (4-trifluoromethylphenyl)trifluoroborateMicrowave78

Data sourced from Kuik, D., McCubbin, J. A., & Tranmer, G. K. (2017). Sonication and Microwave-Assisted Primary Amination of Potassium Aryltrifluoroborates and Phenylboronic Acids under Metal-Free Conditions. Synthesis, 49(11), 2555-2561. scilit.com

Trifluoromethylation and Difluoromethylation (as related to borate (B1201080) chemistry)

The introduction of a trifluoromethyl (-CF₃) group can significantly alter a molecule's properties. The reactivity of the carbon-boron bond in organotrifluoroborates has been harnessed for trifluoromethylation reactions. A notable method involves the copper-mediated radical trifluoromethylation of unsaturated potassium organotrifluoroborates, including aryltrifluoroborates. nih.gov

This reaction uses sodium triflinate (NaSO₂CF₃, Langlois reagent) as the CF₃ source and tert-butyl hydroperoxide (TBHP) as an oxidant, with a simple copper(I) salt like CuCl as the mediator. nih.gov The reaction conditions are mild, proceeding at room temperature in an open flask. nih.gov While electron-rich aryltrifluoroborates react efficiently, electron-poor substrates, which would include this compound, also yield the desired trifluoromethylated products, albeit sometimes in lower yields. nih.gov This radical-based approach demonstrates the versatility of the trifluoroborate functional group in forming C-CF₃ bonds. While specific studies on the difluoromethylation of potassium aryltrifluoroborates are less common, the principles established in trifluoromethylation showcase the potential of borate chemistry for installing fluorinated alkyl groups.

Table 4: Copper-Mediated Trifluoromethylation of Potassium Aryltrifluoroborates

EntryPotassium Aryltrifluoroborate SubstrateProductYield (%)
1Potassium (4-methoxyphenyl)trifluoroborate1-methoxy-4-(trifluoromethyl)benzene70
2Potassium phenyltrifluoroborateTrifluoromethylbenzene28
3Potassium (4-(trifluoromethyl)phenyl)trifluoroborate1,4-bis(trifluoromethyl)benzene61
4Potassium (4-fluorophenyl)trifluoroborate1-fluoro-4-(trifluoromethyl)benzene27

Data sourced from Barata-Vallejo, S., Lantaño, B., & Postigo, A. (2014). Copper-Mediated Radical Trifluoromethylation of Unsaturated Potassium Organotrifluoroborates. The Journal of Organic Chemistry, 79(12), 5893–5900. nih.gov

Computational and Spectroscopic Characterization in Research

Quantum Chemical Studies (e.g., DFT)

Density Functional Theory (DFT) has become an indispensable tool for investigating the electronic structure, stability, and reactivity of organoboron compounds. mdpi.comresearchgate.net For potassium (2-nitrophenyl)trifluoroborate, DFT calculations offer a molecular-level understanding that complements experimental findings. Calculations are typically performed using a hybrid functional, such as B3LYP, with a suitable basis set like 6-31G* or 6-311++G**, in both the gas phase and in solution to model environmental effects. conicet.gov.armdpi.com

DFT calculations are employed to determine the optimized molecular geometry of this compound. mdpi.com A key structural feature of this compound is the steric and electronic interaction between the ortho-nitro group and the trifluoroborate moiety. Similar to other ortho-substituted phenyl derivatives, such as 2'-nitroflavone, significant torsion is expected between the plane of the phenyl ring and the substituent groups. nih.gov DFT studies on related molecules have shown that such substitutions lead to non-planar ground-state geometries. nih.gov

Conformational analysis using DFT, often by performing a Potential Energy Surface (PES) scan, can identify various stable conformers and determine their relative energies. conicet.gov.arresearchgate.net For the closely related potassium 2-isonicotinoyltrifluoroborate, four stable conformers were identified, with the most stable structure exhibiting C1 symmetry due to the rotational orientation of the substituent groups. conicet.gov.ar A similar analysis for this compound would reveal the most probable conformations, bond lengths, and dihedral angles, particularly the C-C-B angle and the twist of the nitro group relative to the ring.

Table 1: Representative DFT-Calculated Structural Parameters for Related Compounds This table presents typical data obtained from DFT studies on structurally similar compounds to illustrate the type of information generated.

ParameterCompound SystemCalculated ValueReference
Dihedral Angle (Phenyl-Chromone)2'-Nitroflavone50.73° nih.gov
Dihedral Angle (Chromone-Nitro Group)2'-Nitroflavone30.89° nih.gov
C-C Bond Length (Benzene Ring)Dinitrophenyl Derivative1.39 Å mdpi.com
C-N Bond Length (Nitro Group)Dinitrophenyl Derivative~1.47 Å mdpi.com
B-C Bond LengthPotassium Aryltrifluoroborate~1.62 Å conicet.gov.ar
B-F Bond LengthPotassium Aryltrifluoroborate~1.41-1.43 Å conicet.gov.ar

Reaction Pathway and Transition State Analysis

DFT calculations are crucial for mapping the energy profiles of reactions involving this compound. This involves identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. By calculating the activation energy (the energy difference between the reactants and the transition state), researchers can predict the kinetic feasibility of a proposed reaction mechanism. rsc.org

For organotrifluoroborates, a key reaction is the hydrolysis to the corresponding boronic acid, which is often a prerequisite for participation in cross-coupling reactions. acs.orged.ac.uk DFT has been used to model the intermediates in this process, such as the difluoroborane (B8323493) (RBF2), to understand the factors controlling the reaction rate. acs.orged.ac.uk The calculations can elucidate the step-by-step mechanism, for instance, whether the reaction proceeds through an associative or dissociative pathway and how solvent molecules or catalysts participate in the process.

The hydrolysis of potassium organotrifluoroborates (RBF3K) to boronic acids (RB(OH)2) is a critical step for their use in Suzuki-Miyaura coupling, acting as a "slow-release" source of the active boronic acid. acs.orgnih.govresearchgate.net Extensive studies combining experimental work and DFT have shown that the rate of this hydrolysis is highly dependent on the nature of the organic substituent 'R'. acs.orgnih.gov

This compound falls into a class of reagents with electron-poor aryl groups that hydrolyze extremely slowly. acs.orgnih.govresearchgate.net Such compounds are categorized as "Class III" trifluoroborates, which can take days or weeks for significant hydrolysis to occur under typical basic conditions. ed.ac.uk DFT calculations correlate this slow rate with structural features of the intermediate difluoroborane (RBF2). acs.orgnih.gov The analysis of B-F bond lengths in this intermediate via DFT allows for an a priori prediction of whether a given organotrifluoroborate will exhibit fast, slow, or very slow hydrolysis. acs.orgresearchgate.net The powerful electron-withdrawing nature of the 2-nitro group stabilizes the trifluoroborate anion, making it resistant to the initial dissociation of a fluoride (B91410) ion, which is a key step in the hydrolysis mechanism. acs.orgchemrxiv.org

DFT provides quantitative measures of a molecule's electronic properties through the analysis of its frontier molecular orbitals (FMOs)—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.netbiointerfaceresearch.com The energies of these orbitals are used to calculate global reactivity descriptors. mdpi.comresearchgate.net

For this compound, the presence of the strongly electron-withdrawing nitro group is expected to significantly lower the energy of the LUMO. A low LUMO energy indicates a high electron affinity, suggesting the molecule is a good electron acceptor or electrophile. biointerfaceresearch.com The HOMO-LUMO energy gap is another critical parameter; a small gap is associated with higher chemical reactivity and polarizability. mdpi.combiointerfaceresearch.com DFT calculations can quantify these properties, providing insight into the compound's potential role in redox processes or reactions involving nucleophilic attack.

Table 2: Key Electronic Properties Calculated via DFT for Nitrophenyl Systems This table illustrates the types of electronic descriptors calculated using DFT for related compounds.

PropertyDefinitionSignificance for (2-Nitrophenyl)trifluoroborateReference
E(HOMO)Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability (higher energy = better donor). biointerfaceresearch.com
E(LUMO)Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability (lower energy = better acceptor). biointerfaceresearch.com
HOMO-LUMO GapE(LUMO) - E(HOMO)Relates to chemical reactivity and stability (smaller gap = more reactive). mdpi.combiointerfaceresearch.com
Chemical Potential (µ)(E(HOMO) + E(LUMO)) / 2Measures the tendency of electrons to escape from the system. mdpi.com
Chemical Hardness (η)(E(LUMO) - E(HOMO)) / 2Measures resistance to change in electron distribution. mdpi.com
Electrophilicity Index (ω)µ² / (2η)Quantifies the electrophilic character of a molecule. researchgate.net

Spectroscopic Methods for Mechanistic Elucidation

Spectroscopic analysis is fundamental to tracking the progress of reactions and identifying the structure of reactants, intermediates, and products. For this compound, multinuclear NMR spectroscopy is the most powerful tool.

Nuclear Magnetic Resonance (NMR) provides detailed structural information and is an ideal, non-invasive method for monitoring chemical reactions in real-time. nih.govnih.gov The characterization of this compound and its reaction products involves a suite of 1D NMR experiments. nih.govnih.gov

¹H and ¹³C NMR: These spectra are used to confirm the structure of the organic (2-nitrophenyl) framework. The chemical shifts and coupling patterns of the aromatic protons in ¹H NMR and the carbon resonances in ¹³C NMR are definitive for characterizing the substitution pattern. nih.gov

¹⁹F and ¹¹B NMR: These heteronuclear NMR techniques are particularly diagnostic for the trifluoroborate group. nih.govresearchgate.net The ¹⁹F NMR spectrum typically shows a signal for the three equivalent fluorine atoms, often appearing as a quartet due to coupling with the ¹¹B nucleus (spin I=3/2). researchgate.net Correspondingly, the ¹¹B NMR spectrum shows a quartet due to coupling with the three fluorine atoms (spin I=1/2). researchgate.net The chemical shifts in these spectra are sensitive to the electronic environment around the boron atom.

Reaction monitoring is a key application of NMR, allowing for the determination of kinetics and reaction endpoints. jhu.edumagritek.com By acquiring a series of spectra over time, the consumption of the starting material, this compound, can be quantified by integrating its characteristic ¹⁹F or ¹¹B signal. Simultaneously, the appearance of signals corresponding to intermediates or final products allows for their identification and quantification, providing a complete picture of the reaction dynamics. nih.govrsc.org

Table 3: General NMR Spectroscopic Data for Potassium Organotrifluoroborates This table provides typical parameters and observed ranges for the NMR analysis of potassium organotrifluoroborates based on general studies.

NucleusSolventReference StandardTypical Chemical Shift Range (ppm)Key InformationReference
¹H DMSO-d₆Internal DMSO (2.50)6.5 - 8.5 (Aryl Region)Confirms organic moiety structure. nih.gov
¹³C DMSO-d₆Internal DMSO (39.5)110 - 150 (Aryl Region)Confirms carbon skeleton; C-B signal is often broad. nih.govresearchgate.net
¹⁹F DMSO-d₆External CF₃CO₂H (0.0)-129 to -141Directly probes the BF₃ group; sensitive to reaction progress. nih.govresearchgate.net
¹¹B DMSO-d₆External BF₃·Et₂O (0.0)~ +2 to +5Directly probes the boron center; shows ¹¹B-¹⁹F coupling. nih.govresearchgate.net

Mass Spectrometry (HRMS) for Intermediate and Product Identification

High-Resolution Mass Spectrometry (HRMS) is a fundamental technique for the characterization of organotrifluoroborates, providing precise mass measurements that confirm the elemental composition of the compound. For potassium organotrifluoroborates like this compound, negative mode electrospray ionization (ESI-MS) is typically employed. This method facilitates the observation of the trifluoroborate anion, [(2-NO₂Ph)BF₃]⁻, which is the species of interest for mass analysis.

The molecular formula of this compound is C₆H₄BF₃KNO₂, corresponding to a molecular weight of approximately 229.01 g/mol . In HRMS analysis, the instrument measures the mass-to-charge ratio (m/z) of the anion. The accurate mass measurement of this anion allows for the unambiguous confirmation of its elemental formula, C₆H₄BF₃NO₂⁻. While the characterization of low molecular weight polar compounds can be challenging, techniques using internal reference standards allow for mass accuracies within 5 ppm, which is sufficient for definitive identification.

In the context of chemical reactions, such as Suzuki-Miyaura coupling, HRMS is invaluable for identifying reaction intermediates and final products. The slow hydrolysis rate of nitrophenyl-substituted organotrifluoroborates means the parent anion may be observed throughout the reaction, alongside any products formed.

Table 1: HRMS Data for the (2-nitrophenyl)trifluoroborate Anion

IonFormulaCalculated m/z
[(2-NO₂Ph)BF₃]⁻C₆H₄BF₃NO₂⁻190.0218

Note: The calculated m/z value is based on the most abundant isotopes of the constituent elements. Experimental values are typically reported with a high degree of precision.

Infrared and Raman Spectroscopy for Vibrational Analysis

Infrared (IR) and Raman spectroscopy are powerful non-destructive techniques used to probe the vibrational modes of molecules. These methods provide a molecular fingerprint, allowing for the identification of functional groups and providing insight into the molecular structure and bonding within this compound. The analysis is often supported by Density Functional Theory (DFT) calculations to assign the observed vibrational bands to specific atomic motions.

The vibrational spectrum of this compound is characterized by contributions from the 2-nitrophenyl group and the trifluoroborate moiety. Key vibrational modes include the stretching and bending of the nitro (NO₂) group, carbon-nitrogen (C-N) bond, boron-fluorine (B-F) bonds, and the various modes of the phenyl ring.

Key vibrational frequencies for the nitroaromatic portion of the molecule are well-established. The asymmetric stretching vibration of the NO₂ group typically appears in the 1600-1530 cm⁻¹ region, while the symmetric stretch is found between 1370 and 1320 cm⁻¹. The aromatic C-N stretching vibration is generally observed in the 1350-1250 cm⁻¹ range. The phenyl group itself gives rise to a series of characteristic bands corresponding to C-C stretching, and in-plane and out-of-plane C-H bending vibrations.

The trifluoroborate group (BF₃) also has characteristic vibrational modes, though these can be influenced by interactions with the potassium cation and the molecular environment.

Table 2: Characteristic Vibrational Frequencies for this compound

Functional GroupVibrational ModeTypical Frequency Range (cm⁻¹)
Nitro (NO₂)Asymmetric Stretch1530 - 1600
Nitro (NO₂)Symmetric Stretch1320 - 1370
Aromatic C-NStretch1250 - 1350
Phenyl RingC=C Stretch1450 - 1600
Phenyl RingC-H In-plane Bend1000 - 1300
Phenyl RingC-H Out-of-plane Bend730 - 770 (ortho-disubstituted)
Trifluoroborate (B-F)Stretch950 - 1100

UV-Visible Spectroscopy for Electronic Transitions

UV-Visible spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy molecular orbitals. These electronic transitions provide information about the conjugated systems within the molecule. For this compound, the chromophore responsible for UV-Vis absorption is the 2-nitrophenyl group.

The electronic spectrum is analogous to that of nitrobenzene (B124822), which displays characteristic absorption bands. These include intense absorptions corresponding to π → π* transitions within the aromatic ring and weaker absorptions arising from n → π* transitions involving the non-bonding electrons of the oxygen atoms in the nitro group.

The main absorption bands observed for nitrobenzene are typically found around 240-250 nm (an intense π → π* transition, often referred to as the K-band) and a weaker, broad band around 280-350 nm (an n → π* transition, or R-band). The presence of the trifluoroborate group at the ortho position can cause slight shifts (either bathochromic or hypsochromic) in the absorption maxima and changes in their intensities due to electronic and steric effects. Solvents can also influence the position of these transitions.

Table 3: Expected Electronic Transitions for this compound

Transition TypeChromophoreExpected λₘₐₓ (nm)
π → πPhenyl Ring / Nitro Group~ 240 - 260
n → πNitro Group~ 280 - 350

Advanced Applications in Organic Synthesis and Materials Science

Synthesis of Complex Molecular Architectures

The 2-nitrophenyl group is a valuable synthon in organic synthesis, and its introduction into molecules via Potassium (2-nitrophenyl)trifluoroborate offers a reliable method for constructing intricate molecular frameworks.

The synthesis of novel pharmaceutical and agrochemical compounds often relies on the efficient formation of carbon-carbon bonds. This compound is a versatile reagent in this context, primarily through its participation in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. nih.govresearchgate.net This reaction allows for the coupling of the 2-nitrophenyl group with a wide variety of organic halides and triflates, enabling the construction of biaryl and other complex structures that are common motifs in biologically active molecules. nih.gov

The 2-nitrophenyl moiety can be a precursor to a 2-aminophenyl group upon reduction of the nitro group. This transformation opens up pathways to a diverse range of heterocyclic compounds, such as indoles, quinolines, and benzodiazepines, which are prevalent in many pharmaceutical agents. The ability to introduce the 2-nitrophenyl group at a late stage of a synthetic sequence, a key advantage of using stable organotrifluoroborates, is particularly valuable in the synthesis of complex drug candidates. nih.gov

While specific, large-scale applications in commercial agrochemicals are not extensively documented in publicly available literature, the fundamental reactivity of this compound makes it a highly relevant tool for the discovery and development of new agrochemical leads. researchgate.net The principles of combinatorial chemistry and library synthesis are often applied in the agrochemical industry to screen for new active ingredients. openaccessjournals.com

The total synthesis of natural products often presents significant challenges due to their complex and stereochemically rich structures. Potassium organotrifluoroborates, including the 2-nitrophenyl derivative, have been employed as crucial reagents in the synthesis of physiologically active natural products. google.com Their stability allows for their use in multi-step synthetic sequences without the need for protecting group manipulations that might be required for more sensitive reagents. sigmaaldrich.com

The introduction of the 2-nitrophenyl group can be a strategic step in a total synthesis, with the nitro group serving either as a key functional handle for further transformations or as an integral part of the final natural product's structure. For instance, the subsequent reduction of the nitro group to an amine allows for the formation of nitrogen-containing heterocycles, which are common in many alkaloids and other classes of natural products. The palladium-catalyzed cross-coupling reactions involving this compound provide a reliable method for forging key bonds in the carbon skeleton of the target natural product. nih.gov

Combinatorial chemistry has become a cornerstone of modern drug discovery and materials science, enabling the rapid synthesis and screening of large numbers of compounds to identify new leads. openaccessjournals.comnih.gov this compound is an ideal building block for the creation of chemical libraries due to its stability, ease of handling, and broad reactivity in parallel synthesis formats. researchgate.net

The use of solid-phase synthesis techniques, often employed in combinatorial chemistry, benefits from reagents that are robust and give high-yielding reactions. uniroma1.it The Suzuki-Miyaura coupling of this compound with a diverse range of coupling partners attached to a solid support allows for the generation of a library of compounds with a common 2-nitrophenyl scaffold but with varied substituents. Subsequent modification of the nitro group further expands the diversity of the library. This approach accelerates the discovery process by providing a large and varied set of molecules for high-throughput screening. nih.gov

Table 1: Application of this compound in Synthesis

Application Area Synthetic Strategy Key Advantage
Pharmaceuticals Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) to form biaryl structures; subsequent reduction of the nitro group to form heterocyclic systems. Late-stage functionalization, access to diverse chemical space.
Natural Products Introduction of the 2-nitrophenyl moiety as a precursor to key functional groups or heterocyclic cores. Stability throughout multi-step syntheses.

| Chemical Libraries | Use as a building block in combinatorial and parallel synthesis to generate diverse libraries of compounds for screening. | Stability, reliability in automated synthesis. |

Catalysis and Reaction Development

Beyond its role as a building block, this compound is also implicated in the development of new catalytic reactions and transformations.

The most prominent role of this compound in catalysis is as a nucleophilic partner in palladium-catalyzed cross-coupling reactions. nih.gov In the Suzuki-Miyaura catalytic cycle, the organotrifluoroborate is activated by a base, which facilitates the transmetalation step with the palladium catalyst. This step involves the transfer of the 2-nitrophenyl group from the boron atom to the palladium center, forming an organopalladium intermediate. This intermediate then undergoes reductive elimination with an organic halide to form the desired carbon-carbon bond and regenerate the palladium(0) catalyst, which can then participate in the next catalytic cycle. core.ac.ukfrontierspecialtychemicals.com

The stability of the trifluoroborate salt allows for precise control over the reaction conditions and stoichiometry, which is crucial for the efficiency of the catalytic cycle. sigmaaldrich.com The electron-withdrawing nature of the nitro group can influence the rate and selectivity of the transmetalation and reductive elimination steps.

Table 2: Key Steps in the Suzuki-Miyaura Catalytic Cycle with this compound

Step Description
Oxidative Addition The active Pd(0) catalyst reacts with an organic halide (R-X) to form a Pd(II) intermediate.
Transmetalation The 2-nitrophenyl group is transferred from the trifluoroborate salt to the Pd(II) center, displacing the halide.

| Reductive Elimination | The two organic groups on the Pd(II) center couple and are eliminated as the final product, regenerating the Pd(0) catalyst. |

While predominantly used in metal-catalyzed reactions, there is a growing interest in developing metal-free transformations for organoboron compounds. One such area is the use of photoredox catalysis. For instance, an additive-free, visible-light photoredox method has been developed for the decarboxylative borylation of aliphatic acids to produce alkyl boronates and tetrafluoroborates. organic-chemistry.org This suggests the potential for developing metal-free methods for the synthesis and transformation of organotrifluoroborates.

Although specific examples of metal-free transformations directly involving this compound are not yet widely reported, the general principles of photoredox catalysis could potentially be applied. For example, light-induced single-electron transfer (SET) processes could activate the C-B bond, enabling reactions with other organic molecules without the need for a transition metal catalyst. Research in this area is ongoing and holds the promise of developing more sustainable and environmentally friendly synthetic methods.

Materials Science Applications

The unique electronic and structural characteristics of organotrifluoroborates, such as this compound, offer intriguing possibilities in the realm of materials science. Their stability, coupled with the tunable nature of the aromatic ring, makes them valuable building blocks for advanced materials with tailored properties.

Potential in Polymer and Material Science

While specific research on the direct incorporation of this compound into polymers is not extensively documented in publicly available literature, the broader class of organotrifluoroborates has demonstrated significant potential in polymer and materials science. Their utility primarily stems from their role as versatile and stable reagents in cross-coupling reactions, which are fundamental to the synthesis of functional polymers and materials.

Organotrifluoroborates are recognized as stable, crystalline solids that are easy to handle and purify, making them advantageous over their boronic acid counterparts, which can be difficult to purify and have uncertain stoichiometry. nih.govfrontiersin.org This stability allows for their use in a variety of polymerization and polymer functionalization techniques. One of the most prominent methods is the Suzuki-Miyaura cross-coupling reaction, a powerful tool for forming carbon-carbon bonds. researchgate.netrsc.org In this context, aryltrifluoroborates can be used to introduce specific functionalities into polymer chains. For instance, polymers bearing halide or triflate groups can be modified by coupling with an aryltrifluoroborate, thereby introducing the electronic and physical properties of the aryl group into the polymer structure. The presence of a nitro group, as in this compound, would impart a strong electron-withdrawing character, potentially influencing the polymer's electronic, optical, and thermal properties.

The development of solid-supported organotrifluoroborates further expands their application in materials science. iucr.org By immobilizing the trifluoroborate on a resin, it can be used in flow-through synthesis or for easier purification in batch processes, which is particularly beneficial in the large-scale production of functional materials.

Moreover, the synthesis of polymers containing potassium acyltrifluoroborates (KATs) has been reported, showcasing the ability to create polymers with reactive sites for post-polymerization modifications. rsc.org This suggests a pathway where a polymer could be synthesized with (2-nitrophenyl)trifluoroborate moieties, which could then be further functionalized or used to influence the material's bulk properties.

The inertness of the carbon-boron bond in organotrifluoroborates to many reaction conditions allows for the manipulation of other functional groups on the molecule without disturbing the trifluoroborate unit. nih.gov This orthogonality is highly valuable in the multi-step synthesis of complex polymeric architectures.

Table 1: Comparison of Organoboron Reagents in Polymer Synthesis

FeatureBoronic AcidsBoronate EstersOrganotrifluoroborates
Stability Often unstable, prone to dehydration and protodeboronationGenerally more stable than boronic acidsHighly stable, air- and moisture-tolerant crystalline solids nih.govfrontiersin.org
Purification Can be difficult to purifyGenerally straightforwardReadily purified by recrystallization
Stoichiometry Can be uncertainWell-definedWell-defined monomeric structure cam.ac.uk
Reactivity Widely used in cross-couplingUsed in cross-coupling, sometimes less reactiveHighly reactive in various cross-coupling reactions researchgate.net
Handling Can be challenging due to instabilityEasier to handle than boronic acidsEasy to handle and store indefinitely nih.gov

Supramolecular Chemistry and Crystal Engineering of Trifluoroborate Salts

The design of crystalline materials with specific architectures and functions, known as crystal engineering, heavily relies on understanding and controlling non-covalent interactions. nih.gov Potassium trifluoroborate salts, including the (2-nitrophenyl) derivative, are structurally interesting for supramolecular chemistry due to the ability of the trifluoroborate group to participate in various non-covalent interactions, leading to the formation of three-dimensional networks. iucr.org

The crystal packing of potassium aryltrifluoroborates is often governed by a complex interplay of electrostatic interactions between the potassium cations and the trifluoroborate anions, as well as weaker interactions such as hydrogen bonds. In the crystal structures of potassium trifluorido(4-methoxyphenyl)borate and potassium trifluorido(4-fluorophenyl)borate, the potassium cations are coordinated by multiple fluorine atoms, creating intricate layered structures. psds.ac.uk

The presence of a nitro group on the phenyl ring of this compound is expected to significantly influence its supramolecular assembly. The strong electron-withdrawing nature of the nitro group can lead to a variety of non-covalent interactions that are crucial in crystal engineering:

Halogen Bonding: Although not directly applicable to the parent compound, if halogen atoms were present on the aromatic ring, the nitro group could engage in halogen bonding (e.g., Br···O interactions). nih.gov

Hydrogen Bonding: While the (2-nitrophenyl)trifluoroborate anion itself does not have strong hydrogen bond donors, it can act as a hydrogen bond acceptor through the oxygen atoms of the nitro group and the fluorine atoms of the trifluoroborate group. In the presence of suitable donor molecules, these interactions can direct the formation of specific supramolecular architectures.

π-π Stacking: The aromatic rings of the nitrophenyl groups can engage in π-π stacking interactions, which are common in the crystal structures of aromatic compounds and contribute to their packing efficiency.

The study of non-covalent interactions in nitroaromatic compounds is particularly relevant to high-energy materials, where crystal packing and intermolecular forces can significantly impact properties like sensitivity. iucr.org The orientation of the nitro group relative to the aromatic plane, influenced by non-covalent interactions, can affect the C-NO2 bond strength. iucr.org Furthermore, attractive interactions between the oxygen atoms of one nitro group and the nitrogen atom of another have been identified as important in the crystal packing of nitro compounds. researchgate.netrsc.org

The combination of the ionic nature of the potassium trifluoroborate salt and the diverse non-covalent interaction capabilities of the nitrophenyl group makes this compound a compelling candidate for the rational design of novel solid-state materials with potentially interesting optical, electronic, or energetic properties.

Table 2: Potential Non-Covalent Interactions in the Crystal Lattice of this compound

Interaction TypeDescriptionPotential Role in Crystal Packing
Ion-Dipole & Ion-Ion Electrostatic attraction between K⁺ and [ArBF₃]⁻, and between the K⁺ ion and the polar nitro group.Primary driving force for crystal lattice formation.
Hydrogen Bonding The fluorine and nitro-oxygen atoms can act as hydrogen bond acceptors with suitable donors.Directional control of supramolecular assembly.
π-π Stacking Interaction between the aromatic rings of adjacent nitrophenyl groups.Contributes to close packing and lattice stability.
Nitro-Aromatic Interactions Attraction between the electron-deficient nitro group and the electron-rich π-system of a neighboring phenyl ring. researchgate.netInfluences molecular orientation and packing motifs.
Oxygen-Nitrogen Interactions Attractive interaction between the oxygen of one nitro group and the nitrogen of another. researchgate.netrsc.orgCan lead to specific head-to-tail or layered arrangements.

Future Directions and Emerging Research Avenues

Expanding Reaction Scope and Substrate Diversity

A primary focus of ongoing research is to move beyond traditional Suzuki-Miyaura cross-coupling reactions and explore new transformations for potassium (2-nitrophenyl)trifluoroborate. The goal is to increase the variety of chemical bonds and molecular architectures that can be created using this reagent.

Researchers are actively investigating the use of a wider range of electrophilic coupling partners. While reactions with aryl chlorides, bromides, and triflates are well-established, efforts are underway to develop protocols for less reactive electrophiles. The scope is also being extended to different classes of compounds, such as the direct acylation through cross-coupling with acyl halides, providing a novel route to ketone synthesis.

Furthermore, the diversity of nucleophilic partners is a key area of development. The functionalization of potassium acyltrifluoroborates (KATs) through late-stage, chemoselective cross-coupling reactions demonstrates a powerful strategy for rapid diversification. This approach allows for the introduction of various functionalities onto a molecule already containing the trifluoroborate group, showcasing the robustness of the C-B bond under different reaction conditions. This methodology enables the synthesis of extensive compound libraries, which is highly valuable for drug discovery and materials science.

The inclusion of complex and functionally diverse substrates, particularly heteroaryl compounds, is another significant research direction. Optimized conditions are being developed to couple organotrifluoroborates with a wide array of heterocyclic systems, which are prevalent in pharmaceuticals and bioactive molecules.

Table 1: Examples of Expanded Substrate Scope for Aryltrifluoroborate Coupling

Coupling Partner Class Specific Example Catalyst System Key Finding Reference
Acyl Halides Acyl Chlorides/Bromides PdCl2(Ph3P)4 Direct acylation to form ketones.

Q & A

Q. What are the standard synthetic routes for preparing potassium (2-nitrophenyl)trifluoroborate, and how do reaction conditions influence yield?

this compound is typically synthesized via the reaction of 2-nitrophenylboronic acid with potassium bifluoride (KHF₂) in aqueous media. Key parameters include pH control (maintained near neutrality to prevent boronic acid degradation) and temperature (20–25°C to minimize side reactions). Yields exceeding 80% are achievable with rigorous exclusion of moisture during isolation .

Q. How does this compound participate in Suzuki-Miyaura cross-coupling reactions?

In Suzuki-Miyaura reactions, the compound acts as a stable organoboron nucleophile. The trifluoroborate group facilitates transmetalation with palladium catalysts, forming carbon-carbon bonds with aryl halides. The nitro group’s electron-withdrawing nature enhances electrophilicity at the coupling site, improving reaction rates compared to non-substituted analogs .

Q. What factors govern the stability of this compound in storage and under reaction conditions?

Stability is influenced by moisture sensitivity (hydrolysis to boronic acid occurs in aqueous media) and thermal degradation. Storage under inert atmospheres (argon or nitrogen) at –20°C in desiccated conditions preserves integrity. In reactions, polar aprotic solvents like THF minimize decomposition .

Advanced Research Questions

Q. How can solvent choice and base selection reconcile contradictory data in cross-coupling efficiency?

Solvent systems dramatically affect reactivity: biphasic toluene/water mixtures yield incomplete coupling due to poor solubility, while THF/water (10:1) enhances substrate-catalyst interaction, achieving >95% conversion . Base selection (e.g., K₂CO₃ vs. Cs₂CO₃) modulates fluoride release from the trifluoroborate, influencing transmetalation rates and side reactions like protodeboronation .

Q. What role does the nitro substituent play in electronic tuning for regioselective coupling?

The nitro group’s strong electron-withdrawing effect activates the aryl ring toward electrophilic substitution, directing coupling to the para position. Computational studies (e.g., DFT) reveal reduced electron density at the boron-bound carbon, accelerating oxidative addition to palladium .

Q. What methodologies optimize the synthesis of sterically hindered biaryl products using this reagent?

Steric challenges are mitigated by:

  • Precatalyst design : Bulky ligands (e.g., SPhos) enhance turnover in congested systems.
  • Microwave-assisted heating : Reduces reaction time and byproduct formation.
  • Continuous Soxhlet extraction : Improves purity of intermediates by removing inorganic salts .

Q. How can side reactions like protodeboronation be minimized in aqueous media?

Protodeboronation is suppressed by:

  • Fluoride scavengers : Addition of molecular sieves or MgSO₄ sequesters free fluoride ions.
  • Low-temperature protocols : Reactions conducted at 0–5°C slow hydrolysis pathways .

Q. How does this compound compare to analogous trifluoroborates in reactivity?

Comparative studies with potassium (4-cyanophenyl)trifluoroborate and (3,6-difluoro-2-hydroxyphenyl)trifluoroborate reveal:

  • Reactivity hierarchy : Nitro > cyano > hydroxyl due to electronic effects.
  • Byproduct profiles : Nitro-substituted derivatives produce fewer diaryl ether byproducts than hydroxylated analogs .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.